5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride
Overview
Description
5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃S₂ and a molecular weight of 267.75 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonyl chloride group, which is a functional group commonly used in organic synthesis.
Preparation Methods
The synthesis of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the acetamidoethyl group and the sulfonyl chloride group.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs.
Chemical Reactions Analysis
5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and proteins, by forming covalent bonds, thereby modulating their activity and function .
Comparison with Similar Compounds
5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride can be compared with other similar compounds, such as:
5-(2-Aminoethyl)thiophene-2-sulfonamide: This compound has an aminoethyl group instead of an acetamidoethyl group, which affects its reactivity and applications.
5-(1-Acetamidoethyl)thiophene-2-sulfonamide: This compound lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
5-(1-Acetamidoethyl)thiophene-2-sulfonate: This compound has a sulfonate group instead of a sulfonyl chloride group, which changes its solubility and reactivity.
Properties
IUPAC Name |
5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S2/c1-5(10-6(2)11)7-3-4-8(14-7)15(9,12)13/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYNRXTXBQRGJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)S(=O)(=O)Cl)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016749-39-5 | |
Record name | 5-(1-acetamidoethyl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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